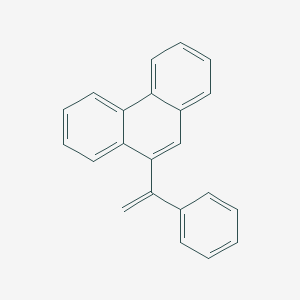

9-(1-Phenylethenyl)phenanthrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(1-Phenylethenyl)phenanthrene is a useful research compound. Its molecular formula is C22H16 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photophysical Properties

Fluorescence Characteristics

9-(1-Phenylethenyl)phenanthrene exhibits strong fluorescence under ultraviolet light, making it suitable for photophysical studies. The compound's absorption spectrum extends into the visible range, which is crucial for applications in fluorescence microscopy and imaging techniques.

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 420 nm |

| Molar Extinction Coefficient | 17527 dm³ mol⁻¹ cm⁻¹ |

| Fluorescence Quantum Yield | High (specific values vary) |

These properties enable its use as a fluorescent probe in biological and chemical sensing applications.

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light efficiently positions it as a potential candidate for OLEDs. Its photophysical properties can enhance the performance of organic semiconductors, leading to brighter and more efficient devices. Research indicates that incorporating phenanthrene derivatives can improve charge transport and emission efficiency in OLEDs.

Photopolymerization Processes

Role as a Photosensitizer

Recent studies have demonstrated that this compound can function as an effective photosensitizer for initiating cationic photopolymerization processes. In experiments using various light sources (365 nm, 405 nm, and 420 nm), this compound showed significant initiation efficiency, leading to high conversion rates in epoxy monomers.

| Light Source | Conversion Rate (%) | Induction Time (s) |

|---|---|---|

| 365 nm | 60 | 800 |

| 405 nm | Varies | Varies |

| 420 nm | Varies | Varies |

This application is particularly relevant in the development of advanced materials with tailored properties for coatings and adhesives.

Medicinal Chemistry

Potential Neurological Applications

Research indicates that phenanthrene derivatives, including this compound, may exhibit allosteric modulation at the NMDA receptor. This receptor is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. Preliminary pharmacological studies suggest that modifications at the 9-position can enhance receptor activity and selectivity.

| Compound | NMDA Receptor Activity |

|---|---|

| This compound | Potentiation observed |

| Other derivatives | Varies based on substitution |

These findings highlight the potential of this compound in drug development aimed at treating neurological conditions.

Case Studies

Case Study: Photopolymerization Efficiency

In a recent study published in Polymer Chemistry, researchers evaluated the effectiveness of various phenanthrene derivatives, including this compound, as photosensitizers. The study demonstrated that this compound significantly improved the initiation efficiency of cationic polymerization processes when exposed to UV light sources.

Case Study: Fluorescent Probes in Biological Imaging

Another investigation focused on using this compound as a fluorescent marker in live-cell imaging. The results indicated that cells labeled with this compound exhibited clear fluorescence under UV excitation, allowing for effective tracking of cellular processes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 9-(1-Phenylethenyl)phenanthrene, and how do reaction conditions influence isomer formation?

Synthesis often involves palladium-catalyzed coupling reactions or gas-phase molecular growth processes. For example, 9-phenanthrenyl radicals reacting with vinylacetylene (C₄H₄) yield isomers like triphenylene, 9-(but-3-en-1-yn-1-yl)-phenanthrene, and (E)-9-(but-1-en-3-yn-1-yl)-phenanthrene . Key factors include temperature (e.g., 10 K for cold interstellar analogs vs. elevated lab conditions) and catalytic systems (e.g., Pd catalysts for biphenyl derivatives). Reaction pathways are validated using photoionization efficiency (PIE) curves and computational modeling to distinguish isomers .

Q. How can spectroscopic methods characterize the electronic properties of this compound derivatives?

UV-Vis absorption and fluorescence spectroscopy are critical. For example:

- Absorption: Derivatives exhibit hypsochromic shifts compared to anthracene analogs, with maxima at ~420 nm (e.g., FEN-CN, FEN-SCH₃) and molar extinction coefficients up to 17,527 dm³mol⁻¹cm⁻¹ .

- Fluorescence: Emission wavelengths and quantum yields vary with substituents. Electron-donating groups (e.g., –SCH₃) enhance singlet-state energy transfer efficiency .

Methodological steps include solvent selection (acetonitrile for polarity control), cyclic voltammetry for oxidation potentials, and Gibbs free energy calculations to confirm electron transfer feasibility .

Q. What governs the reactivity of this compound in electrophilic substitution reactions?

The phenanthrene core’s 9- and 10-positions are reactive due to resonance stabilization. Experimental protocols involve:

- Electrophilic Attack: Using nitration or sulfonation agents under controlled acidity.

- Kinetic Monitoring: Tracking substituent effects via HPLC or GC-MS. Derivatives like 9-(2-bromoacetyl)phenanthrene ( ) are synthesized for further functionalization. Steric and electronic effects from the phenylethenyl group direct regioselectivity .

Advanced Research Questions

Q. How does this compound act as a photosensitizer in cationic photopolymerization?

In two-component photoinitiating systems, electron transfer from excited-state phenanthrene derivatives to iodonium salts (e.g., SpeedCure 938) is quantified via:

- Cyclic Voltammetry: Determines oxidation potentials (e.g., –5.2 eV for FEN-SCH₃).

- Quantum Yield Measurements: Φet(S₁) ranges from 0.17 to 0.85, higher in phenanthrene derivatives than anthracene analogs .

Applications include epoxy resin curing under visible light (420–460 nm), with efficiency dependent on substituent electron-donating capacity .

Q. What mechanisms drive the biodegradation of this compound in environmental systems?

- Passive Diffusion vs. Active Transport: Mycobacterium sp. strain RJGII-135 uses energy-dependent uptake (Kₜ = 26 ± 3 nM) when induced, contrasting with passive diffusion in uninduced cells .

- Surfactant-Enhanced Biodegradation: Nonionic surfactants (e.g., Tween 80) at sub-CMC levels increase solubility via micellar encapsulation, validated through batch/column studies with linear isotherm models .

Q. How are data contradictions resolved in identifying isomers formed during gas-phase synthesis?

Contradictions arise from overlapping PIE curves of isomers. Resolution involves:

- Computational Benchmarking: Comparing experimental PIE onsets (7.60 ± 0.05 eV) with adiabatic ionization energies of candidate isomers .

- Isotopic Analysis: ^13C-substituted analogs (m/z = 229) confirm contributions from specific isomers .

Q. What role does this compound play in modulating hyperpolarizabilities in conjugated polymers?

In disubstituted poly(phenanthrene), torsion angles between phenanthrene units tune conjugation length. Hyper-Rayleigh scattering reveals second-order nonlinear optical (NLO) responses, with design paradigms emphasizing backbone rigidity and electron delocalization .

Q. How do microbial functional genes respond to phenanthrene exposure in soil ecosystems?

GEOCHIP analysis shows:

- PAH-RHDa Gene Enrichment: Specific microbial populations (e.g., Sphingomonas) are upregulated, linked to 60% phenanthrene degradation over 21 days .

- Functional Diversity Reduction: Phenanthrene spiking selects for specialized degraders, altering community metabolic profiles .

Q. Methodological Notes

- Data Validation: Cross-reference experimental PIE curves with computational isomerization pathways (e.g., DFT for transition states) .

- Contradiction Management: Use isotopic labeling (^13C/^2H) to isolate signal contributions in complex mixtures .

- Environmental Applications: Pair GC-MS with GEOCHIP functional gene analysis for comprehensive degradation studies .

属性

CAS 编号 |

60300-73-4 |

|---|---|

分子式 |

C22H16 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

9-(1-phenylethenyl)phenanthrene |

InChI |

InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |

InChI 键 |

YPOCYBUHLLSFGX-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

规范 SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。